molecular formula C14H11K2N3O8S2 B12393928 Lucifer yellow ethylenediamine

Lucifer yellow ethylenediamine

Cat. No.: B12393928
M. Wt: 491.6 g/mol
InChI Key: DZLBCTJAVKJWJD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucifer yellow ethylenediamine is a fluorescent dye widely used in cell biology. It is known for its ability to be readily visualized in both living and fixed cells using a fluorescence microscope. This compound is based on a sulfonated 4-amino-1,8-naphthalimide moiety with a variable substituent on the imide nitrogen, which provides good water solubility and high quantum yields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucifer yellow ethylenediamine can be synthesized by reacting 4-amino-1,8-naphthalimide with ethylenediamine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), and using a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Lucifer yellow ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthalimide derivatives, while substitution reactions can yield various substituted naphthalimides .

Scientific Research Applications

Lucifer yellow ethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

Lucifer yellow ethylenediamine is compared with other similar compounds, such as:

    Lucifer yellow CH: Another variant of lucifer yellow with similar fluorescent properties but different solubility and stability characteristics.

    Alexa Fluor dyes: A series of fluorescent dyes with varying spectral properties and applications.

    Cascade Blue ethylenediamine: A fluorophore with reactive properties similar to this compound but different spectral characteristics.

Uniqueness: this compound is unique due to its high water solubility, stability, and ability to be visualized in both living and fixed cells. Its wide spectral separation of absorption and emission maxima makes it highly visible at non-toxic concentrations.

Comparison with Similar Compounds

  • Lucifer yellow CH
  • Alexa Fluor dyes (e.g., Alexa Fluor 488, Alexa Fluor 594)
  • Cascade Blue ethylenediamine

Properties

Molecular Formula

C14H11K2N3O8S2

Molecular Weight

491.6 g/mol

IUPAC Name

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

DZLBCTJAVKJWJD-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.